4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt
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Overview
Description
4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt is a complex organic compound with the molecular formula C16H18N4O10S3.x-Na . It is known for its vibrant yellow color and is commonly used as a dye. The compound is soluble in water and alcohol, making it versatile for various applications .
Preparation Methods
The synthesis of 4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt typically involves the reaction of azo compounds with phenol, followed by a reaction with aniline and an acetylating agent to form the final product . The final product can then be reacted with sodium hydroxide to form its sodium salt . Industrial production methods often involve large-scale reactions under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a pH indicator.
Biology: The compound is used in staining techniques for biological samples.
Mechanism of Action
The mechanism of action of 4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt involves its interaction with molecular targets through its azo and sulphonyl groups. These interactions can lead to changes in the color of the compound, making it useful as a dye and indicator . The molecular pathways involved include the formation of complexes with metal ions and the alteration of pH levels in solutions.
Comparison with Similar Compounds
4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt is unique due to its specific structure and properties. Similar compounds include:
4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)benzoic acid: Similar in structure but with different functional groups.
4-Acetamido-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)salicylic acid: Similar in structure but with different applications. These compounds share some properties but differ in their specific uses and reactivity.
Properties
CAS No. |
94158-82-4 |
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Molecular Formula |
C16H16N4Na2O10S3 |
Molecular Weight |
566.5 g/mol |
IUPAC Name |
disodium;4-acetamido-2-amino-5-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H18N4O10S3.2Na/c1-10(21)18-14-8-13(17)16(32(24,25)26)9-15(14)20-19-11-2-4-12(5-3-11)31(22,23)7-6-30-33(27,28)29;;/h2-5,8-9H,6-7,17H2,1H3,(H,18,21)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
VPIIHWNBJJJYOB-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)N)S(=O)(=O)[O-])N=NC2=CC=C(C=C2)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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